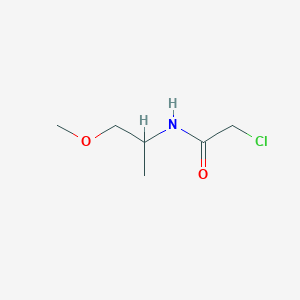

2-chloro-N-(1-methoxypropan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(1-methoxypropan-2-yl)acetamide” is an organochlorine compound . It is a type of aromatic amide and ether, and it is also a thiophene . It is well-defined, and its identity is not claimed confidential .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The precursor chemicals include Chloroacetyl chloride (CAS#:79-04-9) and 2,6-diethyl-N- (CAS#:51218-97-4) . The synthesis process is documented in the Ciba-Geigy Patent: CH581607, 1976; Chem.Abstr., 1977, vol. 86, # 72242 .Molecular Structure Analysis

The molecular formula of “this compound” is C16H24ClNO2 . The molecular weight is 297.82000 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.82000 . The boiling point, density, and melting point are not available in the search results . The compound has a LogP value of 3.41810, indicating its lipophilicity .Applications De Recherche Scientifique

Herbicide Metabolism and Toxicity

One significant area of scientific research involving compounds structurally related to 2-chloro-N-(1-methoxypropan-2-yl)acetamide is in understanding the metabolism and toxicity of chloroacetamide herbicides. Studies by Coleman et al. (2000) delved into the comparative metabolism of various chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These herbicides, including acetochlor, alachlor, butachlor, and metolachlor, are used in agricultural crop production. The research highlighted the metabolism pathways of these compounds and the resultant formation of potentially carcinogenic products (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).

Antimalarial Activity

Research conducted by D’hooghe et al. (2011) explored the synthesis of certain compounds, including 2-amino-3-arylpropan-1-ols, which have structural similarities to this compound. They evaluated their antimalarial activity against Plasmodium falciparum strains. This study contributes to the understanding of how similar compounds can be used in the development of antimalarial drugs (D’hooghe, M., Vandekerckhove, S., Mollet, K., Vervisch, K., Dekeukeleire, S., Lehoucq, L., Lategan, C., Smith, P. J., Chibale, K., & de Kimpe, N., 2011).

Environmental Fate of Herbicides

The environmental fate and behavior of metolachlor, which is structurally similar to this compound, was assessed in agricultural watersheds by Rose et al. (2018). This study examined how such compounds behave and degrade in various environmental compartments, such as soil, water, and air, and their potential impact on these ecosystems (Rose, C., Coupe, R., Capel, P., & Webb, R. M., 2018).

Synthesis and Antimicrobial Properties

Debnath and Ganguly (2015) investigated the synthesis of novel acetamide derivatives, including compounds structurally related to this compound. They evaluated these compounds for their antibacterial and antifungal properties, revealing their potential applications in developing new antimicrobial agents (Debnath, B., & Ganguly, S., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-(1-methoxypropan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDXSPZBMCWJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)

![2-[(3-Nitrophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2677841.png)